Cas no 2091710-87-9 (4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid)

4-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiophene core substituted with a methyl group and a tetrahydro-2H-pyran-4-yloxy moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile reactivity, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both the carboxylic acid and ether functionalities enhances its potential for further derivatization, enabling the formation of amides, esters, or other functionalized intermediates. Its structural complexity and stability make it suitable for applications requiring precise molecular modifications. The compound is typically handled under standard laboratory conditions and should be stored in a cool, dry environment.
4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid structure
2091710-87-9 structure
商品名:4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid
CAS番号:2091710-87-9
MF:C11H14O4S
メガワット:242.291462421417
CID:5722955
PubChem ID:121207959

4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • AKOS026717236
    • 4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid
    • 2091710-87-9
    • 4-methyl-3-(oxan-4-yloxy)thiophene-2-carboxylic acid
    • F2147-4620
    • 2-Thiophenecarboxylic acid, 4-methyl-3-[(tetrahydro-2H-pyran-4-yl)oxy]-
    • インチ: 1S/C11H14O4S/c1-7-6-16-10(11(12)13)9(7)15-8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,12,13)
    • InChIKey: IZIAIVVJDGDYGU-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)C(=C1C(=O)O)OC1CCOCC1

計算された属性

  • せいみつぶんしりょう: 242.06128010g/mol
  • どういたいしつりょう: 242.06128010g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.307±0.06 g/cm3(Predicted)
  • ふってん: 402.9±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.84±0.10(Predicted)

4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2147-4620-0.5g
4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid
2091710-87-9 95%+
0.5g
$505.0 2023-09-06
TRC
M256181-500mg
4-methyl-3-((tetrahydro-2h-pyran-4-yl)oxy)thiophene-2-carboxylic acid
2091710-87-9
500mg
$ 500.00 2022-06-04
TRC
M256181-100mg
4-methyl-3-((tetrahydro-2h-pyran-4-yl)oxy)thiophene-2-carboxylic acid
2091710-87-9
100mg
$ 135.00 2022-06-04
Life Chemicals
F2147-4620-1g
4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid
2091710-87-9 95%+
1g
$532.0 2023-09-06
Life Chemicals
F2147-4620-2.5g
4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid
2091710-87-9 95%+
2.5g
$1064.0 2023-09-06
TRC
M256181-1g
4-methyl-3-((tetrahydro-2h-pyran-4-yl)oxy)thiophene-2-carboxylic acid
2091710-87-9
1g
$ 775.00 2022-06-04
Life Chemicals
F2147-4620-0.25g
4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid
2091710-87-9 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F2147-4620-5g
4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid
2091710-87-9 95%+
5g
$1596.0 2023-09-06
Life Chemicals
F2147-4620-10g
4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid
2091710-87-9 95%+
10g
$2234.0 2023-09-06

4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid 関連文献

4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acidに関する追加情報

Introduction to 4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid (CAS No. 2091710-87-9)

4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2091710-87-9, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a thiophene core with methylation, hydroxylation, and tetrahydropyran substitution, presents a unique framework that is highly amenable to further chemical manipulation and biological evaluation. The presence of these functional groups not only contributes to its distinct physicochemical properties but also opens up diverse possibilities for its application in drug discovery and material science.

The thiophene scaffold is a well-documented motif in medicinal chemistry, renowned for its role in the development of various therapeutic agents. Its aromaticity, coupled with the ability to engage in multiple hydrogen bonding interactions, makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity. In particular, derivatives of thiophene have been extensively studied for their potential applications in treating neurological disorders, cardiovascular diseases, and infectious diseases. The 4-methyl substituent at the C4 position of the thiophene ring further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.

The 3-((tetrahydro-2H-pyran-4-yl)oxy) moiety introduces a significant level of conformational flexibility to the molecule through the tetrahydropyran ring. This structural feature not only enhances solubility but also allows for optimal positioning of the carboxylic acid group at the C2 position. The tetrahydro-2H-pyran unit is a common pharmacophore in drug design, known for its ability to interact with biological macromolecules through hydrophobic and hydrogen bonding interactions. This substitution pattern is particularly relevant in the context of designing molecules that require precise spatial orientation within biological targets, such as enzymes and receptors.

The carboxylic acid group at the C2 position of the thiophene ring serves as a critical pharmacophoric element. Carboxylic acids are well-known for their ability to form stable hydrogen bonds with amine and hydroxyl groups in biological targets, thereby enhancing binding affinity. Additionally, this functional group can be further modified through esterification or amidation to fine-tune solubility, metabolic stability, and pharmacokinetic properties. The combination of these structural features makes 4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and potential biological targets. Studies have indicated that molecules with similar structural motifs may exhibit inhibitory activity against various enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, computational docking studies have suggested that derivatives of thiophene with methylation and hydroxylation patterns may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses.

Moreover, the tetrahydro-2H-pyran moiety has been shown to enhance oral bioavailability by reducing metabolic clearance rates. This is particularly important in drug development, where achieving optimal therapeutic levels often requires careful consideration of pharmacokinetic parameters. The conformational flexibility provided by this substituent allows the molecule to adopt multiple orientations that can optimize interactions with biological targets while minimizing off-target effects.

In vitro studies have begun to explore the potential applications of 4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid in modulating biological pathways associated with neurological disorders. Preliminary data suggest that this compound may exhibit neuroprotective effects by interacting with receptors and ion channels involved in neurotransmitter signaling. These findings are particularly exciting given the increasing prevalence of age-related neurological conditions worldwide.

The synthesis of this compound presents an interesting challenge due to its complex structural features. However, recent advances in synthetic methodologies have made it more feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have enabled chemists to assemble complex heterocyclic frameworks with high precision. These advancements not only facilitate the preparation of novel compounds but also allow for rapid screening of their biological activities.

The future prospects for 4-methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)thiophene-2-carboxylic acid are vast, particularly as our understanding of its interactions with biological targets continues to evolve. Further research is warranted to explore its potential applications in treating a wide range of diseases, including cancer, inflammation, and neurological disorders. Additionally, investigating its pharmacokinetic properties will be crucial for optimizing its therapeutic index and ensuring clinical efficacy.

In conclusion,4-methyl-3-((tetrahydro-2H-pyran - 4 - yl)oxy)thiophene - 2 - carboxylic acid (CAS No. 2091710 - 87 - 9) represents a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups and conformational flexibility makes it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量